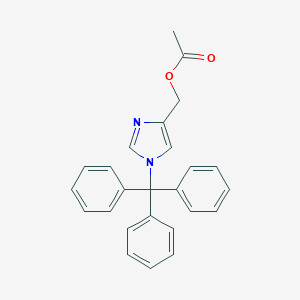

(1-Trityl-1H-imidazol-4-YL)methyl acetate

Descripción general

Descripción

(1-Trityl-1H-imidazol-4-YL)methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole, which is a five-membered heterocyclic compound containing nitrogen. The trityl group in this compound provides stability to the molecule and makes it suitable for various applications.

Mecanismo De Acción

The mechanism of action of (1-Trityl-1H-imidazol-4-YL)methyl acetate varies depending on its application. In drug discovery, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In catalysis, this compound acts as a ligand for transition metal catalysts, facilitating the reaction between the substrate and the catalyst. In material science, this compound can be used as a building block for metal-organic frameworks, which have potential applications in gas storage and separation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on its application. In drug discovery, this compound has been shown to have anticancer and antiviral properties, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation. In catalysis, this compound acts as a ligand for transition metal catalysts, which can facilitate the reaction between the substrate and the catalyst. In material science, this compound can be used as a building block for metal-organic frameworks, which have potential applications in gas storage and separation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (1-Trityl-1H-imidazol-4-YL)methyl acetate in lab experiments include its high yield and purity, as well as its stability and suitability for various applications. However, the limitations of using this compound include its high cost and the potential toxicity of the trityl group.

Direcciones Futuras

There are several future directions for research on (1-Trityl-1H-imidazol-4-YL)methyl acetate. In drug discovery, further studies can be conducted to investigate the anticancer and antiviral properties of this compound and to identify its potential as an enzyme inhibitor. In catalysis, research can be focused on developing new transition metal catalysts that use this compound as a ligand. In material science, future research can be directed towards the synthesis of new metal-organic frameworks that use this compound as a building block. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields such as energy storage and conversion.

Conclusion:

In conclusion, this compound is a chemical compound that has potential applications in various fields such as drug discovery, catalysis, and material science. The synthesis method of this compound is straightforward, and the yield and purity are typically high. The mechanism of action and biochemical and physiological effects of this compound depend on its application. The advantages of using this compound in lab experiments include its stability and suitability for various applications, while the limitations include its high cost and potential toxicity. Future research on this compound can focus on identifying its potential as an enzyme inhibitor, developing new transition metal catalysts, and synthesizing new metal-organic frameworks.

Aplicaciones Científicas De Investigación

(1-Trityl-1H-imidazol-4-YL)methyl acetate has been extensively studied for its potential applications in various fields such as drug discovery, catalysis, and material science. In drug discovery, this compound has been shown to have anticancer and antiviral properties. It has also been investigated as a potential inhibitor of enzymes such as carbonic anhydrase and cholinesterase. In catalysis, this compound has been used as a ligand for various transition metal catalysts. In material science, this compound has been studied for its potential applications in the synthesis of polymers and as a building block for metal-organic frameworks.

Propiedades

| 183500-34-7 | |

Fórmula molecular |

C25H22N2O2 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

(1-tritylimidazol-4-yl)methyl acetate |

InChI |

InChI=1S/C25H22N2O2/c1-20(28)29-18-24-17-27(19-26-24)25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,19H,18H2,1H3 |

Clave InChI |

YNVRNJRVLZDDPH-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

CC(=O)OCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Sinónimos |

(1-TRITYL-1H-IMIDAZOL-4-YL)METHYL ACETATE |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)